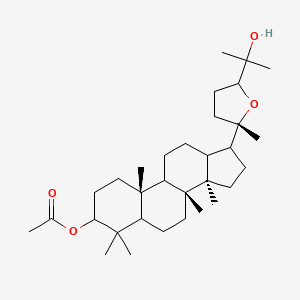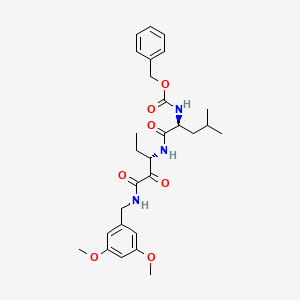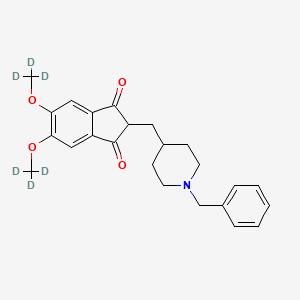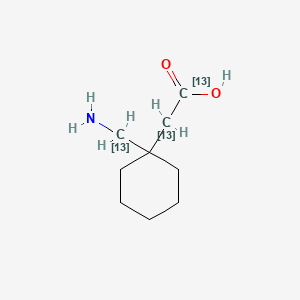
Vildagliptin (dihydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vildagliptin (dihydrate) is an oral anti-hyperglycemic agent used primarily in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. By inhibiting the DPP-4 enzyme, vildagliptin increases the levels of incretin hormones, which in turn enhance the secretion of insulin and suppress the release of glucagon .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of vildagliptin involves a multi-step process starting from L-proline. The initial step involves the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The final step involves the reaction of this intermediate with 3-aminoadamantanol to produce vildagliptin .
Industrial Production Methods: Industrial production of vildagliptin follows similar synthetic routes but is optimized for higher yields and purity. The process involves stringent control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Vildagliptin undergoes various chemical reactions, including hydrolysis and oxidation. The primary metabolic pathway involves hydrolysis to an inactive metabolite .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and enzymes.
Oxidation: Can be induced using oxidizing agents under controlled conditions.
Major Products: The major product formed from the hydrolysis of vildagliptin is an inactive metabolite, which is excreted primarily through the kidneys .
Aplicaciones Científicas De Investigación
Vildagliptin is extensively studied for its applications in the treatment of type 2 diabetes mellitus. It is used in both monotherapy and combination therapy with other anti-diabetic agents such as metformin . Research has also explored its potential benefits in improving vascular health by reducing vascular stiffness and lowering blood pressure .
Mecanismo De Acción
Vildagliptin exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, vildagliptin enhances their activity, leading to increased insulin secretion and decreased glucagon release. This results in improved glycemic control .
Comparación Con Compuestos Similares
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison: Vildagliptin is unique in its specific inhibition of the DPP-4 enzyme and its relatively low risk of hypoglycemia compared to other anti-diabetic agents . While other DPP-4 inhibitors like sitagliptin and saxagliptin share similar mechanisms of action, vildagliptin has been noted for its distinct pharmacokinetic profile and efficacy in combination therapies .
Propiedades
Fórmula molecular |
C17H29N3O4 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;dihydrate |
InChI |
InChI=1S/C17H25N3O2.2H2O/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;;/h12-14,19,22H,1-8,10-11H2;2*1H2/t12?,13?,14-,16?,17?;;/m0../s1 |
Clave InChI |
MVOBUCAQTXEOGS-OGDHSBAZSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O |
SMILES canónico |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)

![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)





![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)



